molecular formula C14H12Br2ClNO B5089382 8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline

8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline

Cat. No. B5089382
M. Wt: 405.51 g/mol
InChI Key: CVHUBQBRMHLQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects:
Studies have shown that 8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has a significant effect on the levels of various biochemical markers in the body. It has been found to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. It has also been found to inhibit the activity of various enzymes, including topoisomerase II and caspase-3.

Advantages and Limitations for Lab Experiments

The advantages of using 8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its low solubility in water and its instability in the presence of light and air.

Future Directions

The future directions for research on 8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline include the development of new synthesis methods to improve the yield and purity of the compound. Further studies are also needed to investigate the mechanism of action of this compound and its potential applications in the treatment of other diseases. Additionally, research should be conducted to explore the possibility of using this compound in combination with other drugs to enhance its efficacy.

Synthesis Methods

The synthesis of 8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has been achieved using different methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Fischer indole synthesis. The Pictet-Spengler reaction is the most commonly used method for synthesizing this compound.

Scientific Research Applications

Research on 8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has focused on its potential applications in medicinal chemistry. Studies have shown that this compound has anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been found to be effective against various types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2ClNO/c1-7-9-6-12(14(2,16)17)19-13(9)10-5-8(15)3-4-11(10)18-7/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHUBQBRMHLQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C3C=C(C=CC3=N1)Br)C(C)(Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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